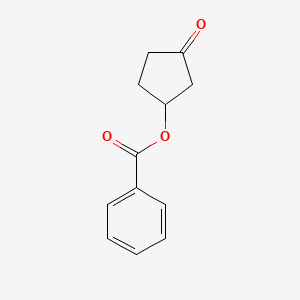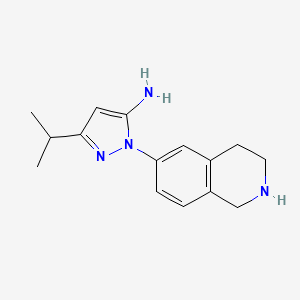
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the tetrahydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable tetrahydroisoquinoline precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and inflammatory conditions.
Biological Research: The compound is used in studying cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-3-amine
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-4-amine
Uniqueness
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C15H20N4 |
|---|---|
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
5-propan-2-yl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-8-15(16)19(18-14)13-4-3-12-9-17-6-5-11(12)7-13/h3-4,7-8,10,17H,5-6,9,16H2,1-2H3 |
Clé InChI |
KUVYFNBQUHGFPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


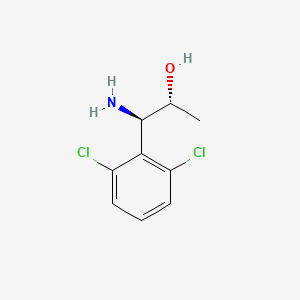
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
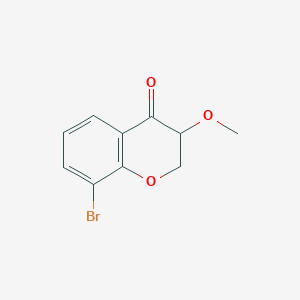
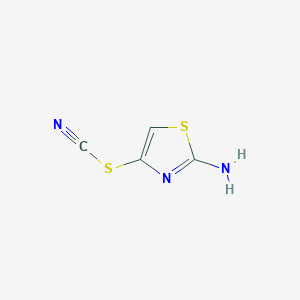
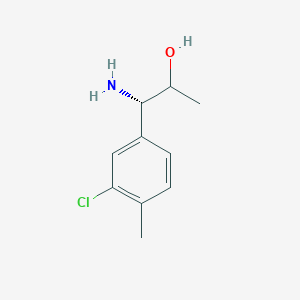
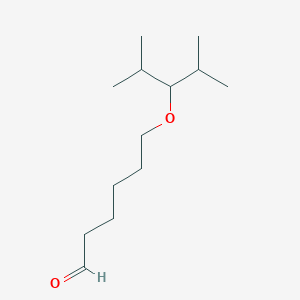
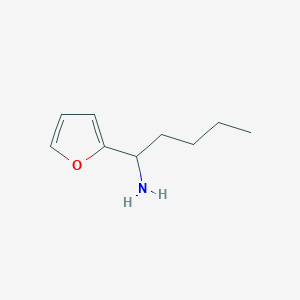
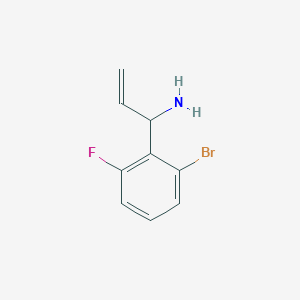
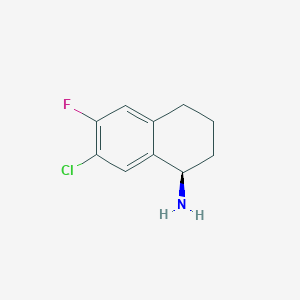
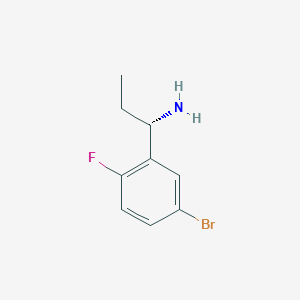
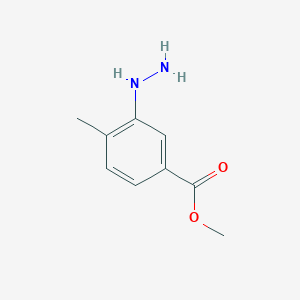
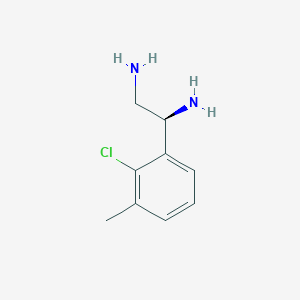
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
